molecular formula C13H11F2N3O B2716393 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034342-29-3

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Katalognummer: B2716393
CAS-Nummer: 2034342-29-3
Molekulargewicht: 263.248
InChI-Schlüssel: NSCRDNAVOYGTJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a complex organic molecule that contains a benzamide group and a pyrimidine group . Benzamides and pyrimidines are both important structures in medicinal chemistry, often found in bioactive compounds .


Molecular Structure Analysis

The compound contains a benzamide group and a pyrimidine group. The benzamide group consists of a benzene ring attached to an amide group, and the pyrimidine group is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound, like other benzamides and pyrimidines, could undergo various chemical reactions. For instance, it might participate in the Dimroth rearrangement, a type of isomerization of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides and pyrimidines are crystalline and aromatic .

Wissenschaftliche Forschungsanwendungen

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment

  • Research Context : A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds related to 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, were identified for epilepsy and pain treatment.
  • Key Findings : The compounds were active in animal models of epilepsy and pain, with one compound advancing to a phase 1 clinical study due to its promising structure-activity relationships (Amato et al., 2011).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism in Chronic Myelogenous Leukemia

  • Research Context : The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia (CML) patients.
  • Key Findings : Flumatinib showed various metabolic pathways after oral administration, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, relevant to similar compounds like this compound (Gong et al., 2010).

Histone Deacetylase Inhibitor for Cancer Therapy

  • Research Context : The design, synthesis, and evaluation of a compound structurally similar to this compound as a histone deacetylase (HDAC) inhibitor.
  • Key Findings : This compound selectively inhibited HDACs and demonstrated antitumor activity in vivo, highlighting potential applications in cancer therapy (Zhou et al., 2008).

Photophysical Properties and Binding Studies

  • Research Context : Novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes were synthesized, including derivatives similar to this compound.
  • Key Findings : These complexes demonstrated unique photophysical properties and binding interactions, suggesting applications in materials science and biochemistry (Bonacorso et al., 2019).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by benzamides and pyrimidines, this compound could potentially have interesting biological properties .

Eigenschaften

IUPAC Name

3,4-difluoro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCRDNAVOYGTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.